molecular formula C16H25NO2 B1389107 [4-(sec-Butoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine CAS No. 1040680-59-8

[4-(sec-Butoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine

Cat. No.: B1389107
CAS No.: 1040680-59-8
M. Wt: 263.37 g/mol
InChI Key: BFQINCRRDWDXIZ-UHFFFAOYSA-N
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Description

[4-(sec-Butoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine: is an organic compound that features a phenyl ring substituted with a sec-butoxy group and an amine group attached to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(sec-Butoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine typically involves multiple steps:

    Formation of the sec-butoxyphenyl intermediate: This can be achieved by reacting 4-bromophenol with sec-butyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the tetrahydrofuran ring: The intermediate is then reacted with tetrahydrofuran-2-carbaldehyde in the presence of a reducing agent like sodium borohydride to form the desired amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can convert the amine group to a more reduced state, such as an alkylamine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of alkylamines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

[4-(sec-Butoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine: has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.

    Biological Studies: The compound can be used in studies investigating the interaction of amine-containing molecules with biological systems.

Mechanism of Action

The mechanism of action of [4-(sec-Butoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity. The tetrahydrofuran ring may also play a role in stabilizing these interactions through hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

  • [4-(tert-Butoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine
  • [4-(sec-Butoxy)phenyl]-N-(tetrahydro-2-pyranylmethyl)methanamine

Uniqueness

The unique combination of the sec-butoxy group and the tetrahydrofuran ring in [4-(sec-Butoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine provides distinct steric and electronic properties that differentiate it from similar compounds. This uniqueness can lead to different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[(4-butan-2-yloxyphenyl)methyl]-1-(oxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-3-13(2)19-15-8-6-14(7-9-15)11-17-12-16-5-4-10-18-16/h6-9,13,16-17H,3-5,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQINCRRDWDXIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)CNCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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